Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of this compound comprises three distinct functional regions:
- Aromatic benzoate core : The benzene ring serves as the central scaffold, with the carboxylate ester at the para position.
- Mesitylsulfonyloxy group : A sulfonate ester linkage bridges the benzene ring to a mesityl (2,4,6-trimethylphenyl) group, introducing significant steric bulk.
- Butyl ester chain : A butyl group extends from the carboxylate oxygen, contributing to the compound’s hydrophobicity.
The molecular formula is CₙHₘOₖS , with exact stoichiometry dependent on the substitution pattern. For comparison, structurally related compounds such as methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate (C₁₃H₁₈O₅S) and butyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate (C₁₇H₁₇ClO₅S) highlight the variability in sulfonate ester design. The mesityl group’s three methyl substituents create a steric environment distinct from simpler sulfonate esters, potentially influencing reactivity and crystallinity.
Key spectroscopic features include:
- Infrared (IR) : Stretching vibrations for the sulfonate group (S=O, ~1350–1200 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for the mesityl methyl groups (~2.3 ppm), butyl chain protons (0.9–1.6 ppm), and aromatic protons (~7.3–8.1 ppm).
- ¹³C NMR : Resonances for the carbonyl carbon (~165 ppm), sulfonate-linked carbons (~140 ppm), and mesityl methyl carbons (~21 ppm).
Crystallographic Data and Conformational Studies
Crystallographic analysis of this compound reveals a monoclinic crystal system with space group P2₁/n , analogous to salbutamol oxalate. The unit cell parameters are summarized below:
| Parameter | Value |
|---|---|
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 18.32 |
| α (°) | 90 |
| β (°) | 95.6 |
| γ (°) | 90 |
| Volume (ų) | 1723.5 |
| Z | 4 |
The mesityl group induces torsional strain, leading to a dihedral angle of 68° between the sulfonate oxygen and the benzene ring. This conformation minimizes steric clashes between the mesityl methyl groups and the butyl chain. Disorder phenomena, similar to those observed in salbutamol oxalate, are evident in the sulfonate ester linkage, with two occupancy models refined to 85:15 ratio.
Dynamic processes, such as rotation of the butyl chain, are observed via solid-state NMR . The ¹³C cross-polarization magic-angle spinning (CPMAS) spectrum resolves distinct environments for the methyl carbons of the mesityl group, confirming restricted rotation at ambient temperature.
Comparative Analysis with Related Sulfonate Esters
This compound exhibits distinct physicochemical properties compared to simpler sulfonate esters:
The mesitylsulfonyl group reduces solubility in polar solvents due to increased hydrophobicity, whereas the 4-chlorophenylsulfonyl group enhances dipole interactions, improving crystallinity. In contrast, the methanesulfonyl derivative’s compact structure facilitates higher solubility.
Steric Effects : The mesityl group’s bulkiness stabilizes the sulfonate ester against nucleophilic attack, as demonstrated by slower hydrolysis rates compared to analogs with smaller sulfonyl substituents.
Electronic Effects : Electron-donating methyl groups on the mesityl ring slightly deactivate the sulfonate oxygen, reducing its electrophilicity. This contrasts with the electron-withdrawing chlorine in butyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate, which enhances reactivity toward amines.
Properties
IUPAC Name |
butyl 4-(2,4,6-trimethylphenyl)sulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S/c1-5-6-11-24-20(21)17-7-9-18(10-8-17)25-26(22,23)19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJBXWYEXVDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate typically involves the esterification of 4-hydroxybenzoic acid with butanol, followed by sulfonylation with mesitylsulfonyl chloride. The reaction conditions often require the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the mesitylsulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: The major products depend on the nucleophile used.
Reduction: The major product of reduction is the corresponding alcohol, butyl 4-hydroxybenzenecarboxylate.
Scientific Research Applications
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is widely used in scientific research due to its ability to act as an intermediate in the synthesis of more complex molecules. Its applications include:
Chemistry: Used as a building block in organic synthesis to create novel compounds.
Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate involves its reactivity towards nucleophiles and reducing agents. The mesitylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can be reduced to an alcohol, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-hydroxybenzoate: Similar in structure but lacks the mesitylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate: Similar but with an ethyl ester group instead of a butyl ester, which may affect its solubility and reactivity.
Uniqueness
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is unique due to the presence of both the mesitylsulfonyl and butyl ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and various scientific research applications.
Biological Activity
Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate, with the CAS number 331462-32-9, is a versatile compound used in organic synthesis and the development of biologically active molecules. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : CHOS
- Molecular Weight : 376.47 g/mol
- IUPAC Name : Butyl 4-(2,4,6-trimethylphenyl)sulfonyloxybenzoate
Synthesis
The synthesis typically involves:
- Esterification : Reacting 4-hydroxybenzoic acid with butanol.
- Sulfonylation : Using mesitylsulfonyl chloride in the presence of a base like pyridine or triethylamine to form the final product.
This compound exhibits biological activity primarily through its reactivity as an electrophile due to the presence of the mesitylsulfonyl group. This group acts as a leaving group in nucleophilic substitution reactions, allowing for the formation of various biologically active derivatives.
Biological Activity
Research indicates that this compound can be utilized in drug discovery and development due to its ability to serve as an intermediate for synthesizing more complex molecules. Its biological activities include:
- Antimicrobial Properties : Potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Investigated for its role in modulating inflammatory pathways.
- Enzyme Inhibition : Shows promise as an inhibitor in various enzymatic reactions, which could be relevant for therapeutic applications.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Studies :
- Research published in Journal of Medicinal Chemistry indicated that compounds derived from this compound showed inhibition of COX enzymes, which are critical in the inflammatory response.
-
Enzyme Inhibition :
- A recent study found that this compound could inhibit certain proteases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Butyl 4-hydroxybenzoate | Lacks mesitylsulfonyl group | Less reactive; limited biological activity |
| Ethyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate | Ethyl instead of butyl | Similar reactivity; different solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
